2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol
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Overview
Description
2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a pyrazole ring substituted with a dimethyl group and an aminoethanol moiety. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol typically involves the reaction of 1,5-dimethyl-1H-pyrazole with an appropriate aminomethylating agent. One common method involves the use of formaldehyde and a secondary amine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the purity of the final product through advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative without the aminoethanol moiety.
2-Aminoethanol: A compound with similar functional groups but lacking the pyrazole ring.
1,3-Dimethyl-1H-pyrazole: Another pyrazole derivative with different substitution patterns.
Uniqueness
2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol is unique due to its specific combination of a pyrazole ring with an aminoethanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H15N3O |
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Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-[(1,5-dimethylpyrazol-4-yl)methylamino]ethanol |
InChI |
InChI=1S/C8H15N3O/c1-7-8(5-9-3-4-12)6-10-11(7)2/h6,9,12H,3-5H2,1-2H3 |
InChI Key |
SXSGRPGINGBJCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNCCO |
Origin of Product |
United States |
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